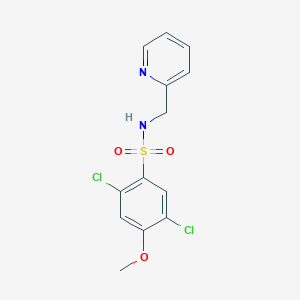

2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O3S/c1-20-12-6-11(15)13(7-10(12)14)21(18,19)17-8-9-4-2-3-5-16-9/h2-7,17H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXANQXBVXVJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichloro-4-methoxybenzenesulfonyl chloride and 2-pyridinemethanamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

Product Isolation: The product is then isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines from nitro derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a carbonic anhydrase inhibitor , which is relevant in treating conditions such as glaucoma. Carbonic anhydrases are enzymes that play a crucial role in regulating pH and fluid balance in the body. Inhibition of these enzymes can lead to decreased intraocular pressure, making this compound a candidate for further research in ocular therapeutics .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The structural features of 2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide may enhance its efficacy against various bacterial strains. Studies have shown that modifications to the sulfonamide moiety can significantly influence antibacterial activity, suggesting that this compound could be optimized for enhanced therapeutic effects .

Biotransformation Studies

Understanding the metabolic pathways of this compound is essential for assessing its pharmacokinetics and safety profile. Recent studies have employed techniques such as HPLC-MS/MS to identify metabolites formed after administration in animal models. This research helps elucidate the compound's behavior in biological systems and its potential effects on human health .

Synthesis of Related Compounds

The compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows chemists to modify specific functional groups to create new derivatives with tailored properties, potentially leading to novel therapeutic agents .

Case Study 1: Carbonic Anhydrase Inhibition

A study published in 2024 demonstrated that derivatives of benzenesulfonamides, including compounds similar to this compound, effectively inhibited carbonic anhydrase II activity in vitro. The research involved synthesizing various analogs and testing their inhibitory effects using enzyme assays. Results indicated that specific substitutions on the aromatic rings enhanced potency and selectivity .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, researchers tested several sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the structure of this compound significantly increased its antibacterial activity compared to traditional sulfonamides .

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include sulfonamide derivatives with variations in substituents and heterocyclic moieties. A comparative analysis is provided below:

*Estimated based on structural similarity to ; exact parameters require experimental validation.

Key Observations:

Substituent Effects: Chloro vs. Methyl/Pyrazole: The target’s 2,5-dichloro substitution enhances electrophilicity and lipophilicity compared to methyl or pyrazole groups in analogs. Methoxy Group: Present in both the target and ’s compound, this group contributes to solubility via hydrogen bonding while moderately increasing steric bulk .

Lipinski’s Rule: While the pyrazole derivatives () exhibit optimal drug-likeness (clogP ≤ 5, MW ≤ 500), the target’s dichloro substituents may elevate clogP, necessitating careful optimization. The morpholinopyrimidine derivative () complies with MW and clogP criteria, suggesting the target could similarly comply if polar groups offset its chloro substituents .

Structural Validation and Crystallography

Crystallographic tools (e.g., SHELX, ORTEP) are critical for validating the geometries of sulfonamide derivatives . For instance, the C–S–N linkage in sulfonamides is typically planar, a feature confirmed via X-ray studies in related compounds .

Biological Activity

2,5-Dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activities, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is significant for its biological interactions. The chemical formula is represented as C13H12Cl2N2O2S, indicating the presence of chlorine substituents and a methoxy group that may influence its pharmacological properties.

Research has indicated that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer effects. The mechanism of action typically involves interference with specific cellular pathways or targets:

- Antiviral Activity : Some benzamide derivatives have shown efficacy against viruses such as Hepatitis B by inhibiting viral DNA replication through interaction with viral proteins .

- Anticancer Activity : Compounds like 4-methoxy-N-(1-naphthyl)benzenesulfonamide have demonstrated dual-targeting capabilities against STAT3 and tubulin, leading to significant anti-tumor effects in various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV nucleocapsid assembly | |

| Anticancer | Inhibition of STAT3 and tubulin | |

| Antimicrobial | Broad-spectrum activity against bacteria | Not specified |

Case Study 1: Antiviral Efficacy

A study focusing on benzamide derivatives revealed that certain compounds significantly reduced cytoplasmic HBV DNA levels. The lead compound exhibited an IC50 value indicating potent antiviral activity. This suggests that this compound may share similar properties due to structural similarities with effective antiviral agents .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that derivatives targeting both STAT3 and tubulin showed enhanced anti-tumor effects compared to single-target inhibitors. For example, a related compound inhibited tumor growth by over 80% in xenograft models, suggesting that this compound could be explored for similar therapeutic applications .

Research Findings

Recent investigations into sulfonamide derivatives have highlighted their potential in cancer treatment due to their ability to disrupt critical signaling pathways involved in tumor growth and metastasis. The structural features of these compounds often correlate with their biological activity:

- Chlorine Substituents : Enhance lipophilicity and may improve cellular uptake.

- Methoxy Group : Can affect binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.